3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ringThe molecular formula of this compound is C10H9N3O3, and it has a molecular weight of 219.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics and antifungal drugs.
Mechanism of Action
The mechanism of action of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure allows it to bind effectively to various biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and its derivatives also show similar chemical reactivity and applications in various fields.
Uniqueness
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(13-16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZSTCHCICYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390380 |
Source
|
Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99185-87-2 |
Source
|
Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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